molecular formula C6H14N2O3 B3121537 N~2~-Hydroxylysine CAS No. 28902-93-4

N~2~-Hydroxylysine

Cat. No. B3121537
CAS RN: 28902-93-4
M. Wt: 162.19 g/mol
InChI Key: QJHBJHUKURJDLG-UHFFFAOYSA-N
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Description

N2-Hydroxylysine is an amino acid with the molecular formula C6H14N2O3 . It was first discovered in 1921 by Donald Van Slyke as the 5-hydroxylysine form . It arises from a post-translational hydroxy modification of lysine and is most widely known as a component of collagen .


Synthesis Analysis

Hydroxylysine is biosynthesized from lysine via oxidation by lysyl hydroxylase enzymes . A study reported 150 sites of JMJD6-catalyzed lysine hydroxylation on 48 protein substrates, including 19 sites of hydroxylation on BRD4 .


Molecular Structure Analysis

The molecular formula of N2-Hydroxylysine is C6H14N2O3 . Its average mass is 162.187 Da and its monoisotopic mass is 162.100449 Da .


Chemical Reactions Analysis

Hydroxylation of lysine residues is the first modification catalyzed by lysyl hydroxylases, and is critical for the following glycosylation and in determining the fate of covalent cross-linking .


Physical And Chemical Properties Analysis

N2-Hydroxylysine has a molecular formula of C6H14N2O3, an average mass of 162.187 Da, and a monoisotopic mass of 162.100449 Da . Physicochemical properties and biochemical properties and evolution information of amino acids contribute much to the identification of the protein hydroxylation sites .

Scientific Research Applications

Efficient Hydroxylysine Bioproduction

Hydroxylysine is produced efficiently from l-lysine using l-lysine hydroxylases from diverse microorganisms. This process yields (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine, which have potential industrial applications in bioprocess technologies (Hara et al., 2017).

Identifying Hydroxylysine Sites in Proteins

The iHyd-LysSite (EPSV) method identifies hydroxylysine sites in proteins using a mathematical and statistical methodology. This in silico technique offers an efficient alternative to experimental methods, particularly in understanding cellular functions and disease mechanisms (Mahmood et al., 2020).

Biochemical Properties and Applications

N epsilon-hydroxylysine acetylase isolated from Escherichia coli exhibits potential biochemical applications due to its specificity in acetylating a variety of hydroxylamines, with N epsilon-hydroxylysine being its preferred substrate (Coy et al., 1986).

Role in Collagen Structure

Hydroxylysine is a crucial component in the inner and outer membranes of hen's egg shell, playing a significant role in the structure of these membranes (Candlish & Scougall, 2009).

Effects on Cyanobacterium Anabaena Cylindrica

5-hydroxylysine impacts the production of NH4+ and inhibits glutamine synthetase (GS) activity in the cyanobacterium Anabaena cylindrica, suggesting its regulatory role in nitrogen metabolism (Ladha et al., 1978).

Presence in Non-Collagenous Proteins

Hydroxylysine, typically found in collagens, has been unexpectedly discovered in non-collagenous proteins, indicating its broader biological significance (Molony et al., 1995).

Mechanism of Action

The hydroxylation of lysine residues is the first step in a series of post-translational modifications. This hydroxylation is critical for subsequent glycosylation and in determining the fate of covalent cross-linking . Experimental data characterized the mechanism as an ordered and concerned mechanism .

Future Directions

Glycosylation of collagens influences collagen secretion and the alignment of collagen fibrils. A growing body of evidence also associates the glycosylation of collagen with its functions and various human diseases. Recent progress in understanding collagen glycosylation allows for the exploitation of its therapeutic potential and the discovery of new agents .

properties

IUPAC Name

6-amino-2-(hydroxyamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-4-2-1-3-5(8-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHBJHUKURJDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951534
Record name N~2~-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18927055

CAS RN

28902-93-4
Record name N~2~-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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